1-Benzoyl-3-[(pyridin-3-yl)methyl]urea is a compound that belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzoyl group and a pyridine moiety, contributing to its potential pharmacological properties. The molecular formula for this compound is .
The synthesis and characterization of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea have been documented in various scientific literature, focusing on its synthesis methodologies and biological activities. Research highlights its potential applications in drug development and as a pharmacophore in medicinal chemistry .
This compound is classified as a substituted urea, specifically characterized by the presence of both a benzoyl group and a pyridine ring. Urea derivatives are significant in pharmaceutical chemistry due to their ability to interact with various biological targets, influencing numerous biochemical pathways .
The synthesis of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea typically involves the reaction of benzoyl isocyanate with pyridin-3-ylmethyl amine. This method can be conducted under mild conditions, often using solvents such as dichloromethane or ethanol to facilitate the reaction.
The yield of this synthesis can vary but typically ranges from 60% to 85%, depending on the reaction conditions and purity of the starting materials .
The molecular structure of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea consists of:
The compound has notable structural features that can be analyzed using techniques such as:
For example, NMR spectra typically show signals corresponding to aromatic protons and the methylene bridge connecting the pyridine to the urea moiety .
1-Benzoyl-3-[(pyridin-3-yl)methyl]urea can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the benzoyl group, which enhances nucleophilicity at the nitrogen atoms .
The mechanism of action for 1-benzoyl-3-[(pyridin-3-yl)methyl]urea involves its interaction with specific biological targets, potentially including enzymes or receptors involved in various metabolic pathways.
Data suggests that similar urea derivatives may act as inhibitors for certain enzymes or modulate receptor activity, leading to effects such as anti-inflammatory or antimicrobial activities. The precise mechanism often requires further investigation through biochemical assays .
1-benzoyl-3-[(pyridin-3-yl)methyl]urea typically exhibits:
The compound's solubility profile indicates it is moderately soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents. Its stability under standard laboratory conditions is generally good, although exposure to moisture should be minimized .
1-benzoyl-3-[(pyridin-3-yl)methyl]urea has potential applications in:
Research continues to explore its efficacy against various biological targets, highlighting its importance in drug discovery and development processes .
1-Benzoyl-3-[(pyridin-3-yl)methyl]urea represents a strategically designed small molecule integrating privileged pharmacophoric elements. This compound exemplifies contemporary medicinal chemistry approaches leveraging urea as a versatile scaffold for kinase inhibition and multi-target engagement. Its architecture combines a benzamide fragment, a conformationally defined urea linkage, and a pyridylmethyl moiety—structural motifs recurrent in clinically validated therapeutics. The deliberate hybridization of these fragments aims to optimize target binding affinity while balancing physicochemical properties critical for drug-likeness, positioning this molecule within the broader exploration of urea-based bioactive compounds.
Urea derivatives occupy a pivotal role in modern medicinal chemistry due to their exceptional capacity to mediate directional hydrogen bonding with biological targets. The planar urea carbonyl acts as a strong hydrogen bond acceptor, while the two nitrogen-bound hydrogens serve as donors, enabling bidentate or tridentate interactions with protein residues often inaccessible to other carbonyl functionalities [1]. This robust hydrogen-bonding profile underpins the widespread use of ureas in kinase inhibitors, where they frequently anchor to hinge regions through conserved interactions. For example, in vascular endothelial growth factor receptor (VEGFR) inhibitors like Sorafenib, the urea moiety forms critical hydrogen bonds with glutamate and aspartate residues, disrupting adenosine triphosphate binding [7]. Beyond molecular recognition, the urea group significantly influences physicochemical properties:
Table 1: Hydrogen Bonding Parameters of Urea in Protein-Ligand Interactions
Parameter | Value Range | Biological Significance |
---|---|---|
Carbonyl Bond Length | 1.22–1.25 Å | Optimal H-bond acceptor strength |
N–H Bond Length | 1.00–1.02 Å | Strong H-bond donation capacity |
C=O···H–N Angle | 155–165° | Linear geometry maximizes interaction energy |
Binding Energy Contribution | 3–8 kcal/mol | Comparable to ionic interactions |
The versatility of urea is further evidenced in diverse therapeutic agents: Sorafenib (kinase inhibition), Sulphadiazine (antimicrobial activity), and Carbamazepine (anticonvulsant activity) all exploit urea’s hydrogen-bonding proficiency for target engagement [1] [7]. In 1-benzoyl-3-[(pyridin-3-yl)methyl]urea, the unsymmetrical 1,3-disubstitution pattern leverages these properties while enabling differential functionalization of the nitrogen atoms to fine-tune electronic and steric characteristics.
The molecular architecture of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea exemplifies rational hybridization—a strategy merging distinct pharmacophoric fragments to engender polypharmacology or enhance binding affinity. This compound integrates three key elements: (i) a benzoyl group providing hydrophobic surface contact and π-stacking capability, (ii) a urea linker enabling directional hydrogen bonding, and (iii) a (pyridin-3-yl)methyl fragment contributing hydrophilic character, metal coordination potential, and hydrogen bond acceptance [7] [10]. Each fragment confers specific advantages:
Table 2: Fragment Contributions to Molecular Properties
Molecular Fragment | logP Contribution | Polar Surface Area (Ų) | Key Binding Interactions |
---|---|---|---|
Benzoyl group | +2.1 | 17.1 | π-π stacking, hydrophobic contact |
Urea linker | -1.3 | 40.3 | Bidentate H-bonding |
(Pyridin-3-yl)methyl group | +0.2 | 12.3 | H-bond acceptance, coordination |
This hybridization strategy mirrors approaches in benzothiazole-urea anti-tubercular agents, where merging benzothiazole’s membrane permeability with urea’s hydrogen bonding yielded dual-target inhibitors of decaprenylphosphoryl-β-D-ribose oxidase and mycobacterial kinase G [10]. Similarly, 1-benzoyl-3-[(pyridin-3-yl)methyl]urea’s design enables potential engagement of both serine/threonine kinases (via urea hinge binding) and NAD-dependent deacetylases (via pyridine mimicry).
1-Benzoyl-3-[(pyridin-3-yl)methyl]urea shares significant pharmacophoric homology with clinically established diaryl ureas while exhibiting distinct structural innovations. Sorafenib—a paradigmatic diaryl urea kinase inhibitor—features a central urea flanked by 4-chloro-3-(trifluoromethyl)phenyl and 4-pyridinylmethyl fragments, yielding potent inhibition of vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and rapidly accelerated fibrosarcoma kinases [5] [7]. Comparative analysis reveals:
Table 3: Pharmacophore Comparison with Sorafenib and Diarylamide Scaffolds
Parameter | 1-Benzoyl-3-[(pyridin-3-yl)methyl]urea | Sorafenib | Diarylamide Prototype |
---|---|---|---|
Urea Substituents | N¹-Benzoyl, N³-(pyridin-3-ylmethyl) | N¹-[4-chloro-3-(CF₃)phenyl], N³-(pyridin-4-ylmethyl) | N¹-Aryl, N³-Aryl |
logP (Predicted) | 1.8 ± 0.3 | 3.5 | 2.9–4.1 |
Hydrogen Bond Donors | 2 | 2 | 2 |
Hydrogen Bond Acceptors | 4 | 6 | 3–5 |
Key Structural Variation | Pyridine-3-yl isomer, unsubstituted benzoyl | Pyridine-4-yl, CF₃-substituted phenyl | Symmetrical aryl substitution |
Target Implications | Potential SRC/ABL selectivity | Broad-spectrum (VEGFR, PDGFR, Raf) | Kinase-dependent selectivity |
The pyridine-3-yl isomerism represents a critical divergence: While Sorafenib’s pyridin-4-yl nitrogen participates primarily in hydrogen bonding, the meta-oriented nitrogen in 1-benzoyl-3-[(pyridin-3-yl)methyl]urea may enable additional coordination with divalent cations in metalloproteinases or salt bridges with lysine/arginine residues. This distinction is mechanistically significant, as pyridin-3-yl moieties feature prominently in SRC-family kinase inhibitors (e.g., Dasatinib analogues) [7]. Furthermore, the unsubstituted benzoyl group reduces molecular weight (~50 Da) and lipophilicity (ΔlogP ≈ -1.7) compared to Sorafenib, potentially improving aqueous solubility but possibly requiring compensatory structural optimization for in vivo efficacy.
These structural nuances position 1-benzoyl-3-[(pyridin-3-yl)methyl]urea as a versatile scaffold amenable to targeted optimization—whether toward kinase inhibition profiles distinct from Sorafenib or novel polypharmacology leveraging its hybrid benzoyl-pyridylmethyl topology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1